An In-depth Technical Guide on the Core Properties of Aspartyl-alanyl-diketopiperazine
An In-depth Technical Guide on the Core Properties of Aspartyl-alanyl-diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide, has garnered significant interest within the scientific community for its immunomodulatory properties. This technical guide provides a comprehensive overview of the fundamental physicochemical and biological characteristics of DA-DKP. It includes a compilation of its quantitative properties, detailed experimental protocols for its synthesis and biological evaluation, and a visual representation of its proposed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of immunology, drug discovery, and development.
Physicochemical Properties
Aspartyl-alanyl-diketopiperazine, systematically named 2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid, is a small molecule with the chemical formula C₇H₁₀N₂O₄.[1] It belongs to the class of organic compounds known as alpha amino acids and derivatives.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Aspartyl-alanyl-diketopiperazine
| Property | Value | Source |
| Molecular Weight | 186.17 g/mol | PubChem[1] |
| IUPAC Name | 2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | PubChem[1] |
| SMILES | C[C@H]1C(=O)N--INVALID-LINK--CC(=O)O | PubChem[1] |
| InChIKey | RVLCUCVJZVRNDC-IMJSIDKUSA-N | PubChem[1] |
| Water Solubility | 9.14 mg/mL (Predicted) | DrugBank[2] |
| logP | -1.4 (Predicted) | DrugBank[2] |
| pKa (Strongest Acidic) | 4.02 (Predicted) | DrugBank[2] |
| pKa (Strongest Basic) | -4.5 (Predicted) | DrugBank[2] |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | DrugBank[2] |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Formulation
Experimental Protocol: Synthesis of Aspartyl-alanyl-diketopiperazine
The synthesis of diketopiperazines can be achieved through the cyclization of dipeptide precursors. A common method involves the thermal cyclization of a dipeptide ester. The following protocol is a representative method adapted from procedures for similar diketopiperazines.[2][3]
Materials:
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L-Aspartyl-L-alanine methyl ester
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Dimethyl sulfoxide (B87167) (DMSO)
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Hexane
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Vacuum oven
Procedure:
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Dissolve L-Aspartyl-L-alanine methyl ester in DMSO in a round-bottom flask.
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Heat the solution with stirring at approximately 80°C for 8 hours to facilitate intramolecular cyclization.
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After cooling to room temperature, precipitate the product by adding the reaction mixture to a solution of acetone and hexane.
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Collect the white precipitate by filtration.
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Wash the precipitate with a mixture of acetone and hexane.
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Dry the final product, Aspartyl-alanyl-diketopiperazine, in a vacuum oven at 100°C.
Solubility and Formulation
Aspartyl-alanyl-diketopiperazine exhibits good solubility in DMSO, reaching concentrations of 100 mg/mL (537.14 mM) with the aid of sonication.[4] For in vivo studies, a common formulation involves dissolving the compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a concentration of 4 mg/mL (21.49 mM), which may also require sonication.[4]
Biological Activity and Mechanism of Action
Aspartyl-alanyl-diketopiperazine is recognized as an immunomodulatory molecule.[4] Its primary mechanism of action involves the induction of T-lymphocyte anergy, a state of functional unresponsiveness to antigenic stimulation.[5] This effect is characterized by a significant reduction in the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), by activated T-cells.
Signaling Pathway
The induction of T-cell anergy by Aspartyl-alanyl-diketopiperazine is thought to involve the modulation of intracellular signaling cascades that are critical for T-cell activation. While the precise molecular targets are still under investigation, the pathway is believed to interfere with the signals downstream of the T-cell receptor (TCR) engagement, leading to a hyporesponsive state. A proposed signaling pathway is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
